

# Deupirfenidone in Idiopathic Pulmonary Fibrosis: A Meta-Analysis of Clinical Trial Data

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## Compound of Interest

Compound Name: Deupirfenidone

Cat. No.: B10860353

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A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for **deupirfenidone**, a novel therapeutic candidate for Idiopathic Pulmonary Fibrosis (IPF). It offers an objective comparison with the current standard of care, pirfenidone, and other therapeutic alternatives, supported by experimental data from key clinical trials. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an in-depth understanding of **deupirfenidone**'s clinical profile.

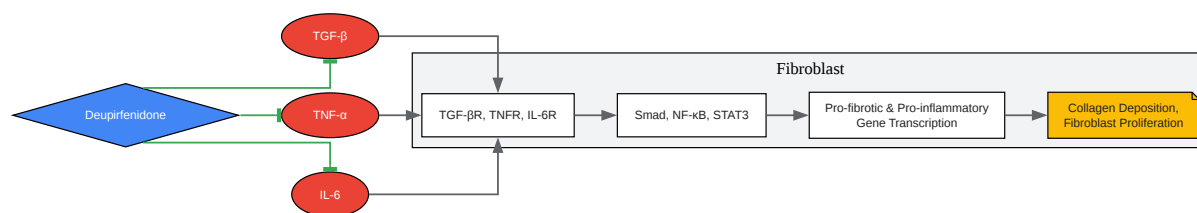
## Executive Summary

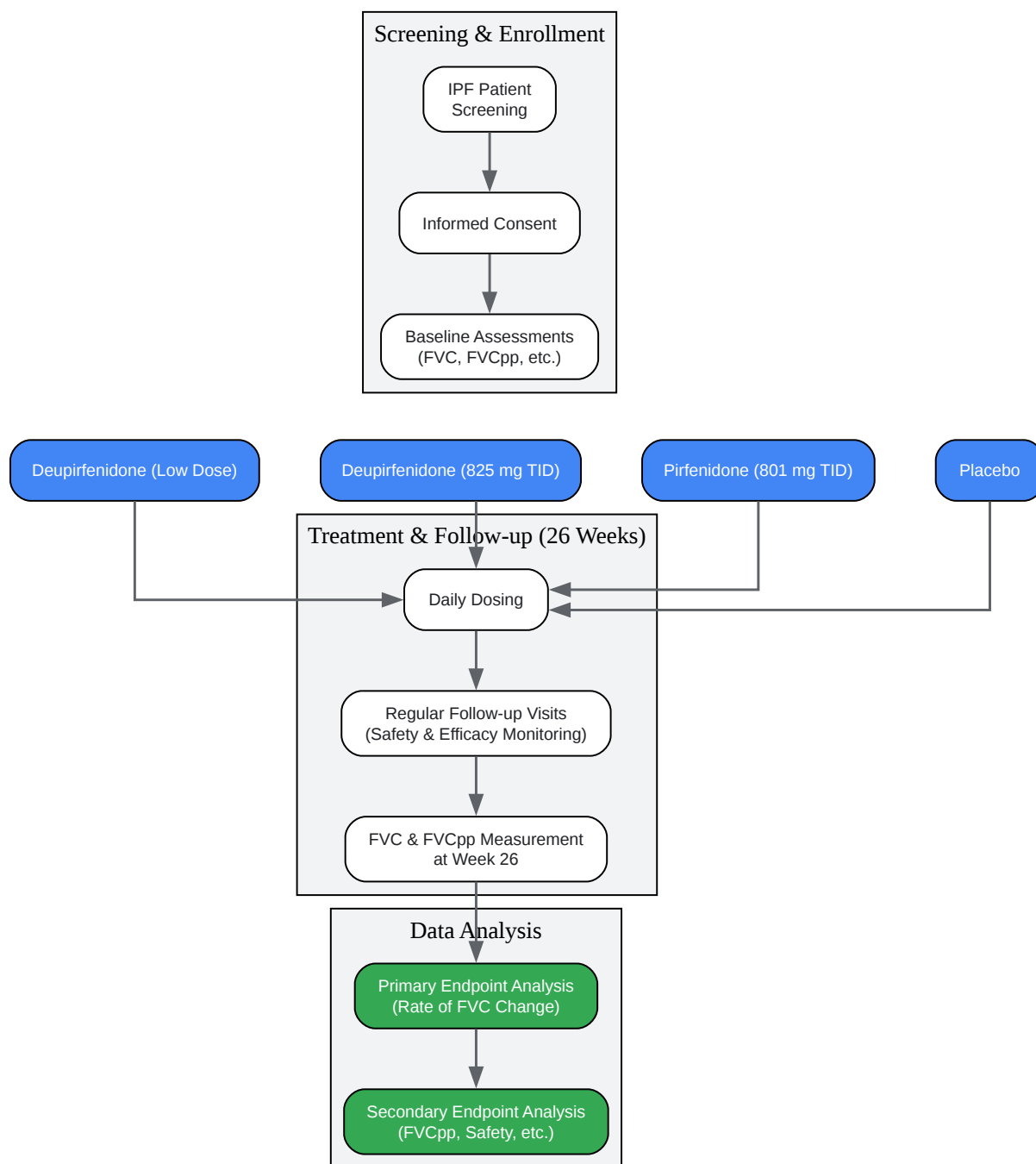
**Deupirfenidone** (LYT-100) is a deuterated form of pirfenidone designed to improve upon the pharmacokinetic profile of the parent drug, potentially leading to enhanced tolerability and efficacy.[1][2] Clinical trial data, primarily from the Phase 2b ELEVATE IPF study, suggests that **deupirfenidone** may offer a superior treatment effect in slowing the decline of lung function compared to both placebo and pirfenidone, with a comparable or improved safety profile.[3] This guide will delve into the specifics of these findings, presenting the data in a structured format for ease of comparison and providing insights into the experimental methodologies employed.

## Mechanism of Action

**Deupirfenidone**, like its parent compound pirfenidone, exhibits anti-fibrotic and anti-inflammatory properties.[2] Its mechanism of action involves the inhibition of key pro-fibrotic

and pro-inflammatory cytokines, including Transforming Growth Factor-beta (TGF- $\beta$ ), Tumor Necrosis Factor-alpha (TNF- $\alpha$ ), and Interleukin-6 (IL-6).[4][5] By downregulating these signaling pathways, **deupirfenidone** is believed to mitigate the pathological processes of fibroblast proliferation and excessive collagen deposition that characterize IPF.





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